

An In-depth Technical Guide to the Physical Properties of Linear Octatrienes

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Compound of Interest

Compound Name: Octa-1,4,6-triene

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Introduction

Linear octatrienes, a class of conjugated polyenes with the molecular formula C_8H_{12} , are compounds of significant interest in various fields of chemical research, including organic synthesis, materials science, and pharmacology. Their conjugated system of three double bonds gives rise to unique electronic and photochemical properties. This technical guide provides a comprehensive overview of the core physical properties of linear octatriene isomers, detailed experimental protocols for their determination, and a visualization of their key chemical transformations.

Core Physical Properties

The physical properties of linear octatrienes are influenced by their specific stereochemistry. The following tables summarize the available quantitative data for several isomers of 1,3,5-octatriene.

General Properties

Property	Value	Source
Molecular Formula	C_8H_{12}	[1]
Molecular Weight	108.18 g/mol	[1][2]

Boiling Point, Density, and Refractive Index

Isomer	Boiling Point (°C)	Density (g/mL)	Refractive Index	Source
(3E,5Z)-1,3,5-Octatriene	138.8 at 760 mmHg	0.756	1.457	[3]
(E,E,E)-1,3,5-Octatriene (Calculated)	114.29	-	-	[4]

Note: Experimental data for all isomers is not readily available in the literature. Some values are calculated based on computational models.

Thermodynamic Properties

Property	Value (kJ/mol)	Method	Source
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	151.42	Calculated (Joback Method)	[2][4]
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	264.76	Calculated (Joback Method)	[2][4]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.60	Calculated (Joback Method)	[2][4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	32.65	Calculated (Joback Method)	[2][4]

Spectroscopic Properties

The conjugated π -system in linear octatrienes dictates their spectroscopic behavior, particularly in UV-Vis and NMR spectroscopy.

UV-Vis Spectroscopy

The extended conjugation in 1,3,5-octatriene results in strong absorption in the ultraviolet region. The wavelength of maximum absorption (λ_{max}) is sensitive to the specific geometry of the double bonds. Generally, increased conjugation leads to a bathochromic (red) shift in λ_{max} .

For instance, the λ_{max} for conjugated trienes is at a longer wavelength than for conjugated dienes.

NMR Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of octatriene isomers. The chemical shifts and coupling constants of the olefinic protons and carbons provide detailed information about the stereochemistry of the double bonds.

^{13}C NMR Data for (E,Z)-1,3,5-Octatriene: Spectra available from SpectraBase show distinct signals for the eight carbon atoms, allowing for the assignment of the E and Z configurations.[5]

Experimental Protocols

This section details the methodologies for determining the key physical properties of linear octatrienes.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of a liquid sample.

Apparatus:

- Thiele tube
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Fill the Thiele tube with heating oil to a level just above the side arm.
- Place a small amount of the linear octatriene sample into the small test tube.
- Place the capillary tube, sealed end up, into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Melting Point Determination (for solid isomers)

Linear octatrienes are typically liquids at room temperature. This protocol would apply to any solid derivatives or isomers.

Objective: To determine the melting point range of a solid sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Sample of the solid octatriene isomer/derivative

Procedure:

- Ensure the sample is dry and finely powdered.
- Tap the open end of a capillary tube into the sample to introduce a small amount of the solid.
- Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to about 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).

Density Determination (Pycnometer Method)

Objective: To determine the density of a liquid sample.

Apparatus:

- Pycnometer (a small glass flask with a precise volume)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Clean and dry the pycnometer thoroughly.

- Weigh the empty pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with the linear octatriene sample, ensuring no air bubbles are trapped.
- Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
- Carefully add or remove liquid until the level is exactly at the calibration mark.
- Dry the outside of the pycnometer and weigh it again to get the mass of the pycnometer and the sample (m_2).
- The mass of the sample is $m_{\text{sample}} = m_2 - m_1$.
- The density (ρ) is calculated using the formula: $\rho = m_{\text{sample}} / V$, where V is the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the refractive index of a liquid sample.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper

Procedure:

- Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20°C or 25°C).
- Clean the prism surfaces with a suitable solvent and lens paper.

- Using a dropper, place a few drops of the linear octatriene sample onto the lower prism.
- Close the prisms firmly.
- Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- If a color fringe is observed, adjust the chromaticity screw to eliminate it.
- Read the refractive index from the scale.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a linear octatriene.

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks
- Pipettes
- Spectroscopic grade solvent (e.g., hexane or ethanol)

Procedure:

- Prepare a dilute solution of the linear octatriene sample in a suitable spectroscopic grade solvent. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Turn on the spectrophotometer and allow it to warm up.
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for conjugated trienes).
- Identify the wavelength of maximum absorbance (λ_{max}).

NMR Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra of a linear octatriene.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl_3)
- Pipette

Procedure:

- Dissolve an appropriate amount of the linear octatriene sample in a deuterated solvent in a small vial.
- Transfer the solution to a clean, dry NMR tube to the appropriate height.
- Cap the NMR tube and place it in the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Analyze the chemical shifts, integration (for ^1H), and coupling patterns to elucidate the structure.

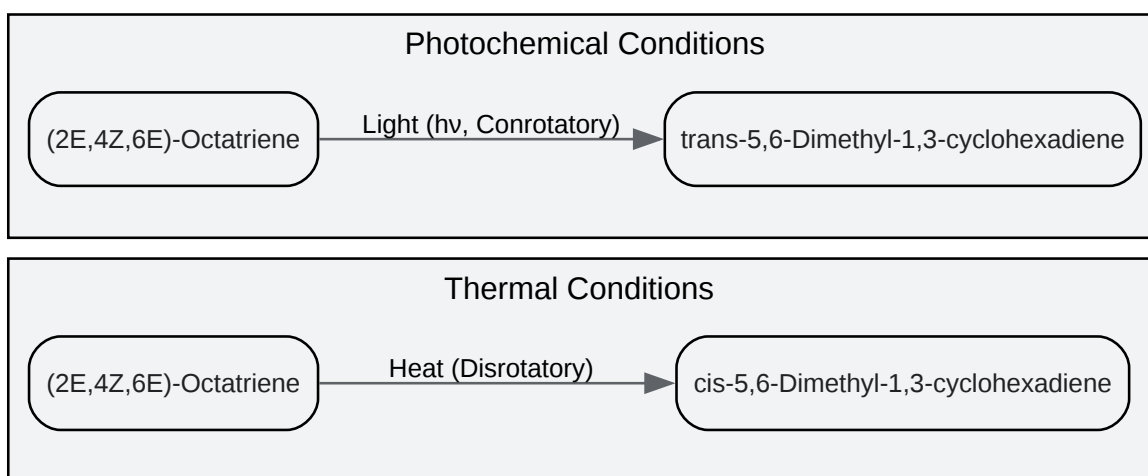
Key Chemical Transformations: Pericyclic Reactions

Linear octatrienes, with their extended π -electron system, readily participate in pericyclic reactions, such as electrocyclizations. These reactions are stereospecific and are governed by the principles of orbital symmetry.

Electrocyclic Ring Closure

A key reaction of 1,3,5-octatrienes is their electrocyclic ring closure to form cycloocta-1,3,5-trienes. The stereochemical outcome of this reaction is dependent on whether the reaction is initiated by heat (thermal conditions) or by light (photochemical conditions).

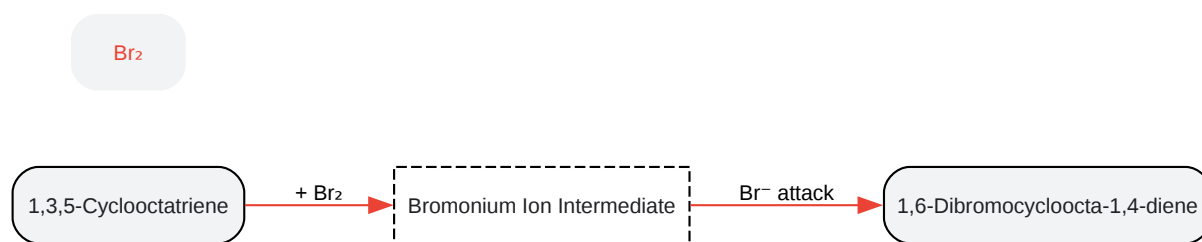
Under thermal conditions, the reaction proceeds through a disrotatory motion of the terminal p-orbitals of the HOMO. Under photochemical conditions, excitation to the LUMO leads to a conrotatory ring closure.



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Caption: Stereospecific electrocyclic reactions of a linear octatriene isomer.

Another important pericyclic reaction is the 1,6-addition, for example, the bromination of cycloocta-1,3,5-triene.^{[6][7]}



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Caption: 1,6-Addition of bromine to cycloocta-1,3,5-triene.

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